1-Dimethylamino-2-nitroethylene
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-Dimethylamino-2-nitroethylene involves careful manipulation of molecular structures to yield desired functionalities. For instance, the ground state triplet cation diradicals generated from N,N-Dimethylamino nitronyl nitroxide through one-electron oxidation illustrate the complex synthesis processes involved in manipulating nitroethylene derivatives (Sakurai et al., 1996).
Molecular Structure Analysis
Molecular structure plays a crucial role in determining the reactivity and properties of chemicals like 1-Dimethylamino-2-nitroethylene. The X-ray crystallography studies provide detailed insights into the molecular arrangements and structural characteristics. For example, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide offers insights into how the molecular structure impacts its chemical behavior and interactions (Al-Hourani et al., 2016).
Chemical Reactions and Properties
1-Dimethylamino-2-nitroethylene participates in various chemical reactions, showcasing its reactivity and potential in synthesis. The reactions often involve complex mechanisms and yield products with diverse properties. For example, nitroxide-mediated radical polymerization of 2-(dimethylamino)ethyl acrylate demonstrates the compound's versatility in polymer synthesis (Bian & Cunningham, 2006).
Physical Properties Analysis
The physical properties of 1-Dimethylamino-2-nitroethylene, such as solubility, melting point, and stability, are crucial for its application in various fields. These properties are influenced by the molecular structure and external conditions. The solvatochromic behavior study of 1-(p-dimethylaminophenyl)-2-nitroethylene in binary solvent mixtures offers valuable data on its interaction with solvents and the effects on its physical properties (Giusti et al., 2009).
Chemical Properties Analysis
The chemical properties of 1-Dimethylamino-2-nitroethylene, including reactivity, stability under various conditions, and interactions with other chemicals, are fundamental to its applications. Studies on nitroenamines and their spectral properties provide insights into the chemical behavior and potential utility of nitroethylene derivatives in chemical syntheses (Rajappa & Nagarajan, 1978).
Scientific Research Applications
Polymerization and Material Science : Nitroxide-mediated radical polymerization of 2-(dimethylamino)ethyl acrylate, related to 1-Dimethylamino-2-nitroethylene, can produce di- and triblock copolymers with styrene and N-butyl acrylate, showing potential for creating novel materials (Bian & Cunningham, 2006).
Chemical Reactions and Synthesis : Studies demonstrate that 1-Dimethylamino-2-nitroethylene derivatives undergo various chemical reactions. For example, 1,1-dimorpholino-2-nitroethylene reacts with dimethyl acetylenedicarboxylate to produce specific compounds, indicating its utility in chemical synthesis (Tokumitsu & Nagao, 1993).
Optical Applications : Certain derivatives, such as 1,1-bispiperidino-2-nitroethylene, demonstrate efficiency in powder second harmonic generation, a process important in optics (Mohanalingam, Das, & Rajappa, 1992). Dimethylamino chalcones, another derivative, exhibit high transmittance and are efficient as lasing dyes (Elzupir et al., 2019).
Solvatochromic Behavior : Research on 1-(p-dimethylaminophenyl)-2-nitroethylene in binary solvent mixtures explores its solvatochromic behavior, which is crucial for understanding solvent interactions in chemical processes (Giusti, Marini, & Machado, 2009).
Synthetic Utility in Organic Chemistry : Conjugate addition of ketone and ester enolates to nitroethylene, a reaction involving 1-Dimethylamino-2-nitroethylene, yields a variety of structurally diverse compounds, highlighting its potential in organic synthesis (Flintoft, Buzby, & Tucker, 1999).
Electronic and Optical Properties : The one-electron oxidation of N,N-dimethylamino nitronyl nitroxide and its homologues, related to 1-Dimethylamino-2-nitroethylene, produces unique ground state triplet cation diradicals with distinctive electronic structures (Sakurai et al., 1996).
Safety And Hazards
1-Dimethylamino-2-nitroethylene is considered hazardous. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
(E)-N,N-dimethyl-2-nitroethenamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c1-5(2)3-4-6(7)8/h3-4H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOVQYWMFZTKMX-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40878745 | |
Record name | 1-Dimethylamino-2-nitroethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40878745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dimethylamino-2-nitroethylene | |
CAS RN |
1190-92-7, 73430-27-0 | |
Record name | 1-(Dimethylamino)-2-nitroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | dimethyl[(E)-2-nitroethenyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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